1-(3-FLUOROBENZYL)-4-[(2,3,4,5,6-PENTAMETHYLPHENYL)SULFONYL]PIPERAZINE
Overview
Description
1-(3-Fluorobenzyl)-4-[(pentamethylphenyl)sulfonyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a fluorobenzyl group and a pentamethylphenylsulfonyl group attached to the piperazine ring
Preparation Methods
The synthesis of 1-(3-FLUOROBENZYL)-4-[(2,3,4,5,6-PENTAMETHYLPHENYL)SULFONYL]PIPERAZINE typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzyl chloride and pentamethylphenylsulfonyl chloride.
Reaction Conditions: The piperazine ring is first formed through a cyclization reaction involving appropriate amine precursors. The 3-fluorobenzyl group is then introduced via nucleophilic substitution, where 3-fluorobenzyl chloride reacts with the piperazine intermediate.
Sulfonylation: The final step involves the sulfonylation of the piperazine derivative with pentamethylphenylsulfonyl chloride under basic conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-(3-Fluorobenzyl)-4-[(pentamethylphenyl)sulfonyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: The fluorobenzyl group can undergo electrophilic aromatic substitution reactions, where the fluorine atom can be replaced by other substituents using reagents like halogens or nitrating agents.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control to optimize reaction rates and selectivity. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3-Fluorobenzyl)-4-[(pentamethylphenyl)sulfonyl]piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-FLUOROBENZYL)-4-[(2,3,4,5,6-PENTAMETHYLPHENYL)SULFONYL]PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to modulation of cellular signaling pathways. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that trigger therapeutic responses. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-(3-Fluorobenzyl)-4-[(pentamethylphenyl)sulfonyl]piperazine can be compared with other piperazine derivatives, such as:
1-Benzylpiperazine: Known for its stimulant properties, it differs in the absence of the fluorine and sulfonyl groups.
1-(4-Methylbenzyl)piperazine: Similar in structure but with a methyl group instead of a fluorine atom, leading to different chemical and biological properties.
1-(3-Chlorobenzyl)-4-[(pentamethylphenyl)sulfonyl]piperazine: Similar in structure but with a chlorine atom instead of fluorine, which may affect its reactivity and biological activity.
The uniqueness of 1-(3-FLUOROBENZYL)-4-[(2,3,4,5,6-PENTAMETHYLPHENYL)SULFONYL]PIPERAZINE lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other piperazine derivatives.
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-4-(2,3,4,5,6-pentamethylphenyl)sulfonylpiperazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FN2O2S/c1-15-16(2)18(4)22(19(5)17(15)3)28(26,27)25-11-9-24(10-12-25)14-20-7-6-8-21(23)13-20/h6-8,13H,9-12,14H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWRPVVXQNLUXEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)S(=O)(=O)N2CCN(CC2)CC3=CC(=CC=C3)F)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.